molecular formula C11H11N3O2S B2835638 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide CAS No. 138375-99-2

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide

Cat. No. B2835638
CAS RN: 138375-99-2
M. Wt: 249.29
InChI Key: JBEJYILWRIYXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide” is a unique chemical with the linear formula C12H10F3N3O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Scientific Research Applications

Antifibrotic and Anticancer Activities

The synthesis and biological evaluation of thiazolidinone derivatives have shown promising antifibrotic and anticancer activities. A study demonstrated that compounds with a thiazolidinone base, similar to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide, exhibit significant reduction in fibroblast viability without possessing anticancer effects. These findings suggest their potential use in treating fibrosis-related diseases, with certain derivatives matching the antifibrotic activity of known drugs like Pirfenidone, without scavenging superoxide radicals, thus underscoring their therapeutic relevance (Kaminskyy et al., 2016).

Antimicrobial and Antifungal Activities

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. Research indicates that compounds within this class, including those structurally related to 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide, show effective activity against a range of microorganisms. These studies open up avenues for developing new antimicrobial agents capable of combating drug-resistant bacteria and fungi (Devi et al., 2022).

Antihistaminic Activity

The antihistaminic potential of thiazolidinone compounds has been explored, with certain derivatives showing an ability to inhibit histamine-induced contractions in guinea pig ileum, suggesting H1-antagonism. These findings highlight the potential for thiazolidinone-based compounds in the development of new antihistaminic drugs, offering alternatives to existing medications with possibly fewer side effects (Diurno et al., 1992).

QSAR Studies and Cytotoxicity

Quantitative structure-activity relationship (QSAR) studies have been conducted on thiazolidinone derivatives to better understand their cytotoxic properties, particularly against cancer cell lines. These analyses help in identifying the structural features that contribute to the antitumor properties of these compounds, providing a basis for the design of new anticancer agents (George, 2012).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, specific safety and hazard information is not available. It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c12-11-14-10(16)8(17-11)6-9(15)13-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEJYILWRIYXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenylacetamide

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